1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC
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Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC is a useful research compound. Its molecular formula is C13H19N7O3 and its molecular weight is 321.341. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Derivative Formation
Research has explored the reactivity of compounds containing 1,2,5-oxadiazol and triazole moieties, focusing on their ability to form derivatives through reactions such as alkylation, nitration, diazotization, and oxidation. These processes have led to the synthesis of various derivatives, including azido, nitro, and nitroso derivatives, which possess different properties and potential applications in areas such as energetic materials and pharmacology. For example, the synthesis of N-CH2R derivatives through alkylation and the creation of bis-N-nitramine compounds via nitration demonstrate the versatility of these compounds in chemical synthesis and modification (Sergievskii, Romanova, Mel’nikova, & Tselinskii, 2005).
Synthesis and Characterization of Energetic Materials
Several studies have focused on the synthesis of compounds based on 1,2,5-oxadiazol and triazole frameworks for applications as insensitive energetic materials. These studies have led to the development of materials that exhibit superior detonation performance and moderate thermal stabilities, making them potential candidates for use in safer explosives and propellants. The creation of N-trinitroethylamino derivatives and energetic salts highlights the potential of these compounds in the field of materials science, especially for applications requiring high energy density and stability (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[cyclohexyl(methyl)amino]methyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O3/c1-19(8-5-3-2-4-6-8)7-9-10(13(21)22)15-18-20(9)12-11(14)16-23-17-12/h8H,2-7H2,1H3,(H2,14,16)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPALIXPHSEMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=NN1C2=NON=C2N)C(=O)O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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